4,6-Dimethylthieno[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine class of compounds. This compound is characterized by its unique fused ring structure, which incorporates both thieno and pyridine moieties. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound can be classified under heterocyclic compounds, specifically as a pyridine derivative. It is often synthesized through various chemical methods that involve the manipulation of pyridine and thiophene derivatives. The structural formula can be denoted as with a molecular weight of approximately 194.26 g/mol.
The synthesis of 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one typically involves several key steps:
The molecular structure of 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one features a fused bicyclic system consisting of a thiophene ring and a pyridine ring. The key structural elements include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure:
4,6-Dimethylthieno[2,3-b]pyridin-3(2H)-one can undergo various chemical transformations:
These reactions highlight the versatility of this compound in organic synthesis.
The mechanism of action for 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one primarily revolves around its interaction with biological targets:
The physical properties of 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one include:
Chemical properties include:
4,6-Dimethylthieno[2,3-b]pyridin-3(2H)-one has several notable applications in scientific research:
4,6-Dimethylthieno[2,3-b]pyridin-3(2H)-one represents a fused heterocyclic system integrating thiophene and pyridine rings. Its core structure consists of a pyridine ring (six-membered) fused with a thiophene ring (five-membered) at the [2,3-b] positions, indicating bond sharing between pyridine positions 2-3 and thiophene positions b-c. The systematic IUPAC name, 4,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridin-3-one, precisely denotes the positions of the two methyl substituents (C4 and C6) and the oxo group at C3 of the pyridinone ring. The "2H-one" suffix specifies a lactam-like carbonyl at C3 with an implicit enolizable hydrogen at N2, establishing its 3(2H)-one tautomerism. This planar, bicyclic framework exhibits significant aromatic character, supported by computational studies (DFT/B3LYP) revealing low HOMO-LUMO energy gaps (typically −4.85 to −5.52 eV and −2.79 to −3.62 eV, respectively), which facilitate electronic delocalization and electrophilic reactivity at electron-rich sites like C5 [2] [7].
Table 1: Nomenclatural Synonyms of 4,6-Dimethylthieno[2,3-b]pyridin-3(2H)-one
Systematic Name | Common Equivalent | Notation Clarification |
---|---|---|
4,6-Dimethyl-2,3-dihydrothieno[2,3-b]pyridin-3-one | 4,6-Dimethyl-3-oxo-3,4-dihydrothieno[2,3-b]pyridine | Emphasizes lactam structure |
4,6-Dimethyl-3-ketothieno[2,3-b]pyridine | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide precursor | Highlights synthetic precursor |
Hantzsch-Widman: 4,6-Dimethyl-λ⁴-sulfanylidene-1-azabicyclo[3.3.0]octa-2,5-dien-3-one | Not commonly used | Formal descriptor under extended nomenclature |
Thienopyridines emerged as pharmacologically significant scaffolds in the late 20th century, with early syntheses focusing on barbiturate analogs and antiviral agents. The 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivative (CAS: 67795-42-0), a direct precursor to the 3(2H)-one, was first commercialized as a LIMK1 inhibitor (WAY-248134) for cancer research. Its structural adaptability enabled diverse functionalizations, particularly at C2 and C3, spurring innovations in heterocyclic chemistry. Key milestones include:
Table 2: Historical Development of Thienopyridine Chemistry
Era | Key Advancement | Representative Compound | Application Focus |
---|---|---|---|
1990s | Thiourea-alkenone cyclizations | 2-Mercaptopyrimidine-steroid hybrids | Anticancer leads |
2000s | [3+3]/[4+2] heterocyclizations | Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate | Kinase inhibition |
2010s | Pim-1 kinase inhibitor design | 2-Arylpyridothieno[3,2-d]pyrimidin-4-ones (IC₅₀: 0.06–1.76 µM) | Antiproliferative agents |
2020s | Bunte salt functionalization | S-Alkylthiosulphates with thienopyridinyl units | Water-soluble prodrugs |
The 4,6-dimethyl substituents profoundly influence the compound’s electronic profile, steric accessibility, and bioactivity. Key effects include:
Table 3: Impact of 4,6-Dimethyl Substitution on Key Properties
Property | Unsubstituted Thienopyridinone | 4,6-Dimethyl Derivative | Functional Consequence |
---|---|---|---|
HOMO Energy | −4.60 eV | −4.92 eV | Enhanced nucleophilic reactivity |
log P (Calculated) | −0.2 | +0.2 | Improved membrane permeability |
Antimicrobial MIC (μg/mL) | 32–64 (E. coli) | 14.2–19.5 (E. coli) | 2–4 fold increase in potency |
Kinase Inhibition (IC₅₀) | 2.10 µM (Pim-1) | 0.06 µM (Pim-1) | 35-fold improvement in affinity |
The 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one scaffold thus merges synthetic versatility with target-specific efficacy, positioning it as a cornerstone in contemporary heterocyclic drug design.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9